molecular formula C20H20N2O3 B4926387 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide

2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide

Cat. No. B4926387
M. Wt: 336.4 g/mol
InChI Key: YHXNZPCDWUUJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide, also known as AMIA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been found to have potential applications in various scientific research fields, including cancer research, neuropharmacology, and immunology. In cancer research, 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neuropharmacology, 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been found to have neuroprotective effects and improve cognitive function. In immunology, 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been shown to modulate the immune response and reduce inflammation.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is through the inhibition of the Akt/mTOR pathway, which is involved in cell proliferation and survival. Another proposed mechanism is through the activation of the Nrf2 pathway, which is involved in antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of the immune response, and reduction of inflammation. In addition, 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been shown to have antioxidant and neuroprotective effects, as well as improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. Another advantage is its potential to be used in combination with other chemotherapeutic agents to enhance their efficacy. However, one limitation is the lack of studies on the pharmacokinetics and toxicity of 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide, which limits its potential for clinical use.

Future Directions

There are several future directions for research on 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide. One direction is to further investigate its mechanism of action and identify potential targets for cancer therapy. Another direction is to explore its potential for use in combination with other chemotherapeutic agents. Additionally, more studies are needed to determine the pharmacokinetics and toxicity of 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide to assess its potential for clinical use.
In conclusion, 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide is a promising chemical compound with potential applications in various scientific research fields. Its ability to selectively target cancer cells and modulate the immune response makes it a valuable tool for cancer research and immunology. Further research is needed to fully understand its mechanism of action and assess its potential for clinical use.

Synthesis Methods

2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-acetyl-3-methylindole with 3-methoxybenzoyl chloride, followed by the addition of N,N-dimethylformamide dimethyl acetal and subsequent hydrolysis. The resulting product is then purified through column chromatography to obtain pure 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide.

properties

IUPAC Name

2-(3-acetyl-2-methylindol-1-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13-20(14(2)23)17-9-4-5-10-18(17)22(13)12-19(24)21-15-7-6-8-16(11-15)25-3/h4-11H,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXNZPCDWUUJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NC3=CC(=CC=C3)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide

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